2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
Overview
Description
“2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C7H10BrNOS . Its molecular weight is 236.13 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.13 g/mol and its molecular formula is C7H10BrNOS . It is typically available in powder form .Scientific Research Applications
Synthesis and Physicochemical Analysis
A pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde, related to 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, was synthesized and subjected to extensive physical and theoretical analyses. The ligand and its copper(ii) complexes demonstrated distinct thermal behaviors and solvatochromism influenced by solvent polarity. These findings are significant for understanding the ligand's binding properties and potential applications in metal complexation and catalysis (Warad et al., 2020).
Antimicrobial and Anticancer Activity
A compound synthesized by condensation of 5-bromothiophene-2-carbaldehyde showed effectiveness in cytotoxic activity against the A549 cell line, indicating potential applications in developing anticancer therapies. This research highlights the potential of derivatives of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol in medicinal chemistry (S. M et al., 2022).
Application in Organic Synthesis
The compound is useful in organic synthesis, as demonstrated by the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction. This indicates its utility as an intermediate in the synthesis of various organic compounds, enhancing its significance in pharmaceutical and chemical industries (W. Min, 2015).
Development of New Chemical Entities
Research into the synthesis of novel Schiff base ligands and their complexes, derived from compounds related to 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, demonstrates its potential in the development of new chemical entities. These entities could have applications in catalysis, sensor technology, and pharmaceuticals (Baris Kurt et al., 2020).
Inhibition of Corrosion
Thiazole and thiadiazole derivatives, similar in structure to 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, have been studied for their corrosion inhibition performances on iron metal. This indicates potential applications of similar compounds in protecting metals from corrosion, beneficial in industries dealing with metal preservation and maintenance (S. Kaya et al., 2016).
properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISODFPQPLXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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